4-bromo-4'-methylstilbene
Description
Properties
IUPAC Name |
1-bromo-4-[2-(4-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMYIJULQXZVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706322 | |
| Record name | 1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62856-31-9 | |
| Record name | 1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90706322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Continuous Bromination of Methylphenol Derivatives
The patent CN101279896B demonstrates a high-yield bromination protocol for para-substituted phenols, adaptable to stilbene precursor synthesis. By maintaining bromine and p-cresol solutions at -20–10°C before reaction and using ethylene dichloride as solvent, 2-bromo-4-methylphenol was obtained with 93.2–97.3% yield and <1% dibrominated byproducts. Critical parameters include:
This method’s scalability is evidenced in Example 2, where a 10 mol scale reaction achieved 96.7% yield. Adapting these conditions to 4-methylbenzyl alcohol derivatives could enable brominated intermediate synthesis for stilbene coupling.
Wittig Reaction for Stilbene Core Formation
Phosphonium Salt-Aldehyde Coupling
The synthesis of methyl 4,8-trimethoxy-2-methylphenanthrene-3-carboxylate illustrates a generalized Wittig approach applicable to 4-bromo-4'-methylstilbene:
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Phosphonium Salt Preparation : 4-Methylbenzyl chloride reacts with triphenylphosphine in anhydrous THF to form the phosphonium salt.
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Aldehyde Synthesis : 4-Bromobenzaldehyde is prepared via controlled bromination of benzaldehyde derivatives using HBr/H₂O₂ systems.
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Coupling : Deprotonation of the phosphonium salt with NaHMDS generates the ylide, which reacts with 4-bromobenzaldehyde in dichloromethane at 0°C.
The CiteSeerX study reported E:Z isomer ratios of 4:1 under these conditions, with yields exceeding 80% after purification.
Solvent and Temperature Effects
Comparative data from analogous stilbene syntheses:
| Solvent | Temperature | E:Z Ratio | Yield (%) |
|---|---|---|---|
| Dichloromethane | 0°C | 4:1 | 82 |
| THF | -20°C | 5:1 | 78 |
| Toluene | 25°C | 3:1 | 65 |
Polar aprotic solvents at low temperatures favor E-isomer formation due to stabilized transition states.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling Adaptations
A retro-synthetic disconnection yields:
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Electrophilic partner : 4-Bromophenyl triflate
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Nucleophilic partner : 4-Methylphenylboronic acid
Key considerations:
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Catalyst : Pd(PPh₃)₄ enables coupling at 80°C in dioxane/H₂O
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Base : K₂CO₃ maintains pH for transmetallation
Post-Synthesis Bromination of Preformed Stilbenes
Directed Bromination Using Lewis Acids
The CN101279896B continuous bromination system can be modified for stilbenes:
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Substrate : 4'-Methylstilbene
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Bromine source : 30% Br₂ in ethylene dichloride
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Temperature : -10°C to prevent vinyl bond bromination
Theoretical yields approach 90% based on phenol bromination data, though competing α,β-dibromination requires rigorous TLC monitoring.
Industrial-Scale Optimization Challenges
Byproduct Management
Solvent Recovery Systems
Ethylene dichloride and chloroform (from CN101279896B) are reclaimed via distillation with 95% efficiency, reducing production costs by 18–22%.
"The synergy between controlled bromination and modern coupling techniques will define next-generation stilbene syntheses." — Adapted from
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-methylstilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stilbene oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-methylstilbene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products:
Oxidation: Stilbene oxides.
Reduction: 4-Methylstilbene.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-4’-methylstilbene has significant applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-bromo-4’-methylstilbene involves its interaction with specific molecular targets, leading to various biological effects. For instance, its anticancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Biological Activity
4-Bromo-4'-methylstilbene, a derivative of stilbene, has garnered attention for its potential biological activities, particularly in the fields of cancer research and cellular signaling. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the stilbene backbone. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Chemical Formula : C15H13Br
- Molecular Weight : 227.1 g/mol
- Structure : Contains a bromine atom at the para position relative to the methyl group on the stilbene framework.
This compound is believed to exert its biological effects through several mechanisms:
- Phosphoinositide Signaling Modulation : Research indicates that this compound may modulate the phosphoinositide (PI) signaling pathway, which is vital for various cellular functions including growth, survival, and motility.
- Anticancer Properties : Studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells by interacting with pathways involved in cell cycle regulation.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. For instance:
- Cell Proliferation Inhibition : It has been shown to significantly reduce the proliferation of various cancer cell lines. The compound's ability to induce apoptosis has been linked to its interaction with specific cellular pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induces apoptosis through caspase activation |
| HeLa (Cervical) | 3.8 | Cell cycle arrest at G2/M phase |
Modulation of Cellular Signaling Pathways
This compound also plays a role in modulating critical signaling pathways:
- Phosphoinositide Pathway : By influencing PI signaling, it affects processes such as cell survival and motility .
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models, suggesting its potential as an effective anticancer agent.
- Mechanistic Insights : Further investigations revealed that the compound interacts with protein kinases involved in the PI pathway, leading to altered phosphorylation states of key proteins involved in cell cycle regulation.
Synthesis and Applications
The synthesis of this compound can be achieved through several methods, including:
- Suzuki–Miyaura Coupling Reaction : This method is favored for its efficiency and scalability, allowing for high yields with minimal by-products.
Q & A
Q. What are the recommended methods for synthesizing 4-bromo-4'-methylstilbene in a laboratory setting?
The Wittig reaction is a widely used method. A detailed protocol involves reacting 4-bromo-benzaldehyde with a methyl-substituted benzyltriphenylphosphonium salt in tetrahydrofuran (THF) under an inert argon atmosphere. Potassium tert-butoxide is added dropwise at 273 K to generate the ylide intermediate. Crystallization in chloroform yields medium-quality crystals suitable for X-ray diffraction. Thin-layer chromatography (TLC) and IR spectroscopy (e.g., C-Br stretching at ~815 cm⁻¹) are critical for monitoring reaction progress and verifying product purity .
Q. What analytical techniques are most effective for characterizing the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining crystal packing and conformational details. For example, SC-XRD reveals dihedral angles between aromatic rings (e.g., 50.5° in related stilbene derivatives), which influence optical properties. Complementary techniques include FT-IR spectroscopy to identify functional groups (e.g., C=C stretching at ~1609 cm⁻¹) and NMR spectroscopy for solution-phase structural validation. Thermal analysis (DSC/TGA) can assess stability .
Q. What safety protocols are essential when handling this compound?
Use closed-system ventilation and local exhaust to minimize inhalation risks. Personal protective equipment (PPE) should include nitrile gloves (EN 374 compliant), safety goggles, and lab coats. Contaminated gloves must be removed without touching outer surfaces and disposed of as hazardous waste. Emergency eyewash stations and safety showers should be accessible. Avoid drainage contamination due to potential environmental toxicity .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data for this compound derivatives across different cell lines?
Variations in activity may arise from cell-specific uptake mechanisms or metabolic differences. To resolve contradictions:
- Standardize assay conditions (e.g., serum-free media, consistent incubation times).
- Use isogenic cell lines to isolate genetic factors.
- Validate findings with orthogonal assays (e.g., senescence-associated β-galactosidase staining vs. telomere length analysis). A study on endothelial cells demonstrated dose-dependent anti-senescence effects (10–50 µM), but results may differ in cancer lines due to altered redox states .
Q. What strategies optimize reaction yields when synthesizing halogenated stilbene derivatives?
Key factors include:
- Catalyst selection : Palladium-based catalysts enhance cross-coupling efficiency in brominated intermediates.
- Solvent polarity : THF or DMF improves ylide formation in Wittig reactions.
- Temperature control : Maintaining ≤273 K minimizes side reactions.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates products. Yields can exceed 60% with rigorous exclusion of moisture .
Q. How does the conformational structure of this compound influence its non-linear optical (NLO) properties?
The dihedral angle between aromatic rings (e.g., 50.5°) and torsional strain (C4–C7–C8–C9 = 7.1°) create asymmetric electron distribution, enhancing hyperpolarizability. Computational modeling (DFT) and UV-Vis spectroscopy can quantify charge-transfer transitions. Substituted derivatives with electron-donating groups (e.g., -OCH₃) further improve NLO performance .
Q. In designing experiments to study anti-senescence effects, what controls are necessary to ensure data validity?
Include:
- Negative controls : Vehicle-only treatments (e.g., DMSO) to rule out solvent effects.
- Positive controls : Senescence inducers (e.g., hydrogen peroxide) and inhibitors (e.g., rapamycin).
- Replication : Triplicate experiments with independent cell batches.
- Endpoint validation : Combine SA-β-gal staining with p16/p21 Western blotting. A recent study used human endothelial cells treated with 25 µM this compound, showing 40% reduction in SA-β-gal-positive cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
